molecular formula C15H17N B1338151 2-(4-Tert-butylphenyl)pyridine CAS No. 524713-66-4

2-(4-Tert-butylphenyl)pyridine

Cat. No. B1338151
CAS RN: 524713-66-4
M. Wt: 211.3 g/mol
InChI Key: RHXQSMVSBYAGQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Tert-butylphenyl)pyridine” is a chemical compound with the molecular formula C15H17N . It has a molecular weight of 211.31 . It is typically stored in a dry room at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to a phenyl ring with a tert-butyl group . The exact spatial configuration and bond lengths/angles would require more specific data or computational chemistry analysis .


Physical And Chemical Properties Analysis

“this compound” is a liquid at 20 degrees Celsius . It has a specific gravity of 1.02 and a refractive index of 1.59 . Its flash point is 127 °C .

Scientific Research Applications

  • Sterically Encumbered Unsymmetrical 9-Borafluorene Derivatives :

    • The synthesis of terphenyl-substituted unsymmetrical 9-borafluorene derivatives involving 2-(4-Tert-butylphenyl)pyridine has been explored. These compounds have potential applications in organometallic chemistry and material science (Wehmschulte et al., 2001).
  • Platinum(II) Complexes with Dual Agostic Interaction :

    • Research on 2-tert-Butyl-6-(4-fluorophenyl)pyridine with K(2)PtCl(4) has led to the discovery of cyclometalated complexes that exhibit a unique bifurcated agostic interaction. This finding is significant for the field of organometallic chemistry (Crosby et al., 2009).
  • Chemosensors for VOC Detection :

    • Niobium(V) complexes based on this compound have been studied as potential chemosensors for detecting volatile organic compounds (VOCs). This research is relevant for environmental monitoring and pollution control (Motorina et al., 2019).
  • Photodeactivation Pathways in Pt[O^N^C^N] Complexes :

    • The influence of the tert-butyl unit in Pt[O^N^C^N] complexes has been investigated, providing insights into the radiative and non-radiative decay processes in these materials. Such research is crucial for the development of photoluminescent materials and sensors (Luo et al., 2016).
  • Luminescent Lanthanide Compounds and Iron Complexes :

    • The coordination chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine, related to this compound, has been reviewed, highlighting their applications in luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).
  • Pyridazine-Bridged Diiridium Complexes for Bioimaging Probes :

    • Novel diiridium complexes containing 2-[3-tert-butyl-5-(pyridin-2-yl)phenyl]pyridine have been synthesized for potential application as dual-mode bioimaging probes. This research is significant in the field of medical imaging and diagnostics (Daniels et al., 2018).
  • Photolytic/TiO2-Photocatalytic Degradation of Substituted Pyridines :

    • The degradation and mineralization of substituted pyridines, including those related to this compound, have been studied using photolytic/photocatalytic methods. This research is essential for environmental remediation and wastewater treatment (Stapleton et al., 2010).

Safety and Hazards

The compound is classified under the GHS07 hazard pictogram . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-(4-tert-butylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-15(2,3)13-9-7-12(8-10-13)14-6-4-5-11-16-14/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXQSMVSBYAGQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90514383
Record name 2-(4-tert-Butylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

524713-66-4
Record name 2-(4-tert-Butylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-tert-Butylphenyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Tert-butylphenyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(4-Tert-butylphenyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-(4-Tert-butylphenyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-(4-Tert-butylphenyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-(4-Tert-butylphenyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-(4-Tert-butylphenyl)pyridine

Q & A

Q1: How does 2-(4-Tert-butylphenyl)pyridine interact with palladium, and what is the significance of this interaction?

A1: this compound, often abbreviated as ppytBuH, acts as a bidentate ligand, coordinating to palladium through both the nitrogen atom of the pyridine ring and the π-system of the phenyl ring. [, ] This forms a stable, five-membered chelate ring with the palladium center. [, ] This type of coordination is commonly observed in organometallic chemistry and plays a crucial role in stabilizing palladium complexes. The stability and electronic properties imparted by ppytBuH influence the reactivity of the palladium center, making these complexes valuable in catalytic applications.

Q2: The research mentions the formation of a PdII species, presumably , after a C(sp2)–Cl elimination reaction. What insights can be gained from this observation about the reactivity of the palladium complex with this compound?

A2: The formation of suggests that after the initial C(sp2)–Cl elimination, the palladium center remains coordinated to the this compound ligand. [] This indicates that the Pd-ppytBuH interaction is robust and can withstand further reactions at the metal center. Additionally, the coordination of the chlorine atom to the palladium suggests that the complex may be susceptible to further oxidative addition reactions, highlighting its potential role in catalytic cycles. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.